Cas no 2229359-83-3 (3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid)

3-Amino-2-(4-methyl-3-nitrophenyl)propanoic acid is a specialized aromatic amino acid derivative featuring a nitro-substituted phenyl ring and a propanoic acid backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which allow for further derivatization, such as reduction of the nitro group or peptide coupling via the amino and carboxyl moieties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) substituents on the phenyl ring enhances its utility in designing compounds with tailored electronic properties. Its structural features make it a potential intermediate for bioactive molecules, including enzyme inhibitors or receptor modulators. Suitable for controlled reactions under standard laboratory conditions.
3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid structure
2229359-83-3 structure
Product Name:3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid
CAS No:2229359-83-3
MF:C10H12N2O4
MW:224.213282585144
CID:6461933
PubChem ID:165735423
Update Time:2025-05-20

3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid
    • EN300-1833372
    • 2229359-83-3
    • Inchi: 1S/C10H12N2O4/c1-6-2-3-7(4-9(6)12(15)16)8(5-11)10(13)14/h2-4,8H,5,11H2,1H3,(H,13,14)
    • InChI Key: BWUIWKXFZIPVNO-UHFFFAOYSA-N
    • SMILES: OC(C(CN)C1C=CC(C)=C(C=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 224.07970687g/mol
  • Monoisotopic Mass: 224.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 109Ų

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Additional information on 3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid

Introduction to 3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid (CAS No: 2229359-83-3)

3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid, identified by the chemical identifier CAS No: 2229359-83-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural arrangement of an amino group, a propanoic acid moiety, and a nitro-substituted aromatic ring, presents a rich framework for further chemical and biological exploration. Its molecular structure not only suggests potential applications in drug development but also opens avenues for research in understanding its interactions with biological systems.

The structural motif of 3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid includes several key functional groups that are of particular interest to medicinal chemists. The presence of an amino group (-NH₂) at the third position relative to the propanoic acid backbone indicates potential for hydrogen bonding, a critical feature in the design of bioactive molecules. This group can interact with various biological targets, including enzymes and receptors, thereby influencing the compound's pharmacological properties.

Additionally, the aromatic ring substituted with a nitro group (-NO₂) at the fourth position and a methyl group (-CH₃) at the third position introduces further complexity to the molecule. The nitro group is known for its ability to participate in redox reactions, which can be exploited in therapeutic applications targeting oxidative stress-related diseases. Meanwhile, the methyl group can influence the electronic properties of the aromatic system, affecting its binding affinity and metabolic stability.

In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with inflammation and neurodegeneration. The structural features of 3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid make it a promising candidate for such applications. For instance, studies have shown that nitroaromatic compounds can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. The amino group in this compound could also serve as a site for further derivatization, allowing chemists to fine-tune its biological activity.

One of the most exciting aspects of 3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid is its potential as a building block for more complex drug candidates. Researchers have been exploring its use in designing molecules that target specific disease mechanisms. For example, derivatives of this compound have been investigated for their potential role in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of the nitro group to engage in redox reactions suggests that it could be used to develop prodrugs that release active species under pathological conditions.

The synthesis of 3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid presents both challenges and opportunities for synthetic chemists. The need to introduce multiple functional groups with high precision requires sophisticated synthetic strategies. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with high yields and purity. Techniques such as multi-step organic synthesis, including cross-coupling reactions and palladium-catalyzed transformations, have been instrumental in achieving this goal.

The pharmacokinetic properties of 3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid are also areas of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies suggest that the compound may exhibit moderate solubility in water and lipids, which could influence its bioavailability and tissue distribution. Further research is needed to fully elucidate these properties and identify potential metabolic pathways that could lead to drug-drug interactions.

In conclusion,3-amino-2-(4-methyl-3-nitrophenyl)propanoic acid (CAS No: 2229359-83-3) represents a fascinating subject of study with significant implications for pharmaceutical research. Its unique structural features offer opportunities for developing novel therapeutics targeting various diseases. As research continues to uncover new applications and synthetic strategies for this compound, it is likely to play an increasingly important role in drug discovery and development.

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